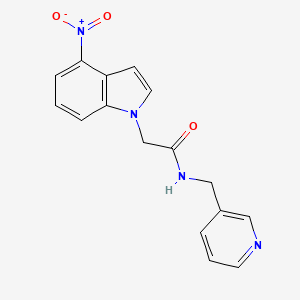
2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of quinazolinone derivatives and exhibits interesting pharmacological properties.
- The compound’s chemical formula is C24H26N4O4 .
2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide: , is a synthetic organic compound with a complex structure.
Preparation Methods
- Synthetic Routes :
- One common synthetic route involves the condensation reaction between 6,7-dimethoxy-4-oxoquinazoline and 4-phenylbutan-2-ylamine .
- The reaction typically occurs under acidic conditions and yields the desired compound.
- Industrial Production :
- While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in the laboratory using the above route.
Chemical Reactions Analysis
- Reactivity :
- Compound X is relatively stable but can undergo several reactions:
- Oxidation : It can be oxidized to form various derivatives.
- Reduction : Reduction of the quinazolinone ring may lead to different products.
- Substitution : Substitution reactions at the phenyl or quinazolinone positions are possible.
- Compound X is relatively stable but can undergo several reactions:
- Common Reagents and Conditions :
- Oxidation : Reagents like m-chloroperbenzoic acid (m-CPBA) or peracids are used.
- Reduction : Hydrazine hydrate , sodium borohydride , or catalytic hydrogenation can reduce the compound.
- Substitution : Various nucleophiles (e.g., amines , alkoxides ) can be employed.
- Major Products :
- Oxidation may yield hydroxyquinazolinones or nitroquinazolinones .
- Reduction could lead to dihydroquinazolinones .
- Substitution reactions result in various derivatives.
Scientific Research Applications
- Chemistry :
- Compound X serves as a synthetic intermediate for other quinazolinone-based compounds.
- It’s used in medicinal chemistry for drug development.
- Biology and Medicine :
- Researchers explore its anticancer , antiviral , and antibacterial properties.
- It may interact with specific enzymes or receptors .
- Industry :
- Limited industrial applications, but it’s a valuable building block.
Mechanism of Action
- The exact mechanism isn’t fully elucidated.
- It likely interacts with cellular targets , affecting processes like DNA replication , protein synthesis , or cell signaling .
Comparison with Similar Compounds
- Similar Compounds :
- Quinazolinones , such as gefitinib (an anticancer drug) and prazosin (an α1-adrenergic receptor antagonist).
- Uniqueness :
- Compound X’s unique structure combines a quinazolinone core with a phenylbutyl side chain.
Remember, this compound’s research is ongoing, and new findings may emerge
: Reference 1 : Reference 2 : Reference 3 : Reference 4
Properties
Molecular Formula |
C22H25N3O4 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-(4-phenylbutan-2-yl)acetamide |
InChI |
InChI=1S/C22H25N3O4/c1-15(9-10-16-7-5-4-6-8-16)24-21(26)13-25-14-23-18-12-20(29-3)19(28-2)11-17(18)22(25)27/h4-8,11-12,14-15H,9-10,13H2,1-3H3,(H,24,26) |
InChI Key |
HHCODBSNRHXJSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CN2C=NC3=CC(=C(C=C3C2=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6-chloro-1-methyl-1H-indol-2-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone](/img/structure/B10996211.png)
![N-(1-benzylpiperidin-4-yl)-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide](/img/structure/B10996213.png)
![(7-Chloro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B10996224.png)
![ethyl 2-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B10996228.png)
![N-(5-chloro-2-hydroxyphenyl)-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide](/img/structure/B10996231.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B10996232.png)

![N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10996246.png)
![2-(4-hydroxyphthalazin-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B10996248.png)
![Ethyl [2-({[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B10996256.png)
![Methyl 5-methyl-2-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B10996262.png)
![N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(3-chlorophenyl)piperazine-1-carboxamide](/img/structure/B10996270.png)

